Losartan Carboxaldehyde-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

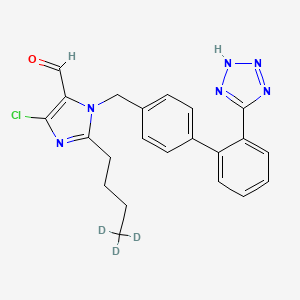

Losartan Carboxaldehyde-d3 is a complex organic compound that features an imidazole ring substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Losartan Carboxaldehyde-d3 typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile.

Substitution Reactions: The phenyl groups and the chloro substituent can be introduced through electrophilic aromatic substitution reactions.

Deuteration: The trideuteriobutyl group can be introduced through a deuterium exchange reaction using deuterated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

Oxidation: 5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid.

Reduction: 5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Hypertension Management

Losartan Carboxaldehyde-d3 retains the pharmacological properties of losartan, primarily acting as an antagonist at the angiotensin II type 1 receptor. Its application in hypertension management is significant due to its ability to lower blood pressure by inhibiting vasoconstriction mediated by angiotensin II. Studies have demonstrated that losartan effectively reduces blood pressure in patients with essential hypertension and those with comorbid conditions such as type 2 diabetes .

Diabetic Nephropathy

The compound is also used in research related to diabetic nephropathy. This compound may help elucidate mechanisms of renal protection in diabetic patients by reducing proteinuria and stabilizing renal function. Clinical trials have shown that losartan significantly slows the progression of nephropathy in patients with type 2 diabetes .

Metabolic Studies

Recent investigations into metabolic disorders have highlighted the potential role of this compound in modulating glucose metabolism. Research indicates that angiotensin receptor blockers can influence insulin sensitivity and glucose homeostasis, making this compound a candidate for studies aimed at understanding metabolic syndrome and diabetes .

Drug Development

This compound serves as a reference compound in drug development processes, particularly in pharmacokinetic studies. The use of deuterated compounds allows researchers to track metabolic pathways more accurately through mass spectrometry techniques. This application is crucial for understanding drug metabolism and optimizing therapeutic efficacy while minimizing adverse effects .

Case Studies

Several case studies illustrate the utility of this compound:

-

Case Study 1: Hypertension Treatment

A clinical trial involving elderly patients with hypertension demonstrated that losartan reduced systolic blood pressure more effectively than traditional therapies. The study utilized this compound to trace metabolic pathways and assess pharmacodynamics . -

Case Study 2: Renal Protection

Another study focused on patients with diabetic nephropathy showed that losartan improved renal outcomes significantly. Researchers employed this compound to analyze its effects on renal function markers over time, providing insights into long-term management strategies for diabetic patients .

Comparative Data Table

| Application Area | Description | Outcomes |

|---|---|---|

| Hypertension | Antagonist at angiotensin II type 1 receptor | Significant reduction in blood pressure |

| Diabetic Nephropathy | Reduces proteinuria; stabilizes renal function | Slows progression of nephropathy |

| Metabolic Research | Modulates glucose metabolism; influences insulin sensitivity | Potential therapeutic implications for metabolic syndrome |

| Drug Development | Reference compound for pharmacokinetic studies | Enhanced understanding of drug metabolism |

Mecanismo De Acción

The mechanism of action of Losartan Carboxaldehyde-d3 is likely related to its ability to interact with specific molecular targets. The tetrazole group can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing these interactions.

Comparación Con Compuestos Similares

Similar Compounds

- **2-butyl-5-chloro-3-[[4-[2-(2,3-dihydro-1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-yl]methanol

- (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic

Uniqueness

The uniqueness of Losartan Carboxaldehyde-d3 lies in its combination of functional groups

Actividad Biológica

Losartan Carboxaldehyde-d3, a deuterated derivative of losartan, is primarily recognized for its role as an angiotensin II receptor antagonist. This compound is significant in pharmacological studies due to its isotopic labeling, which aids in understanding the metabolism and pharmacokinetics of losartan and its metabolites.

Losartan and its derivatives, including this compound, function by blocking the angiotensin II type 1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. The blockade leads to:

- Vasodilation : Relaxation of vascular smooth muscle.

- Reduced Blood Pressure : Effective in treating hypertension.

- Decreased Aldosterone Secretion : Lower levels of this hormone contribute to reduced sodium and water retention.

Pharmacokinetics and Metabolism

Losartan is metabolized into several active and inactive metabolites, with this compound being an important intermediate. The metabolic pathway includes:

- Conversion to E-3174 : The active metabolite, which exhibits greater potency than losartan itself.

- Role of Cytochrome P450 Enzymes : Metabolism occurs primarily via CYP2C9 and CYP3A4.

The pharmacokinetic profile indicates that Losartan has a half-life of approximately 2 hours, while E-3174 has a longer half-life of about 6-9 hours, allowing for sustained therapeutic effects.

Table 1: Biological Activity Overview

| Property | Losartan | This compound |

|---|---|---|

| AT1 Receptor Affinity | High | Similar |

| Vasodilatory Effect | Yes | Yes |

| Antihypertensive Effect | Yes | Yes |

| Metabolic Stability | Moderate | Enhanced due to deuteration |

| Half-life (Losartan) | 2 hours | N/A |

| Half-life (E-3174) | 6-9 hours | N/A |

Case Studies and Clinical Findings

- Hypertension Management : A study involving hypertensive patients showed that treatment with losartan significantly reduced blood pressure compared to placebo. The efficacy of this compound can be extrapolated from these findings, suggesting similar outcomes due to its structural similarity.

- Diabetic Nephropathy : In patients with type 2 diabetes, losartan has been shown to slow the progression of nephropathy. Given the pharmacological profile of this compound, it is hypothesized that it may also confer protective renal effects.

- Cardiovascular Benefits : Research indicates that losartan reduces the risk of stroke in hypertensive patients with left ventricular hypertrophy. This suggests that this compound may provide similar cardiovascular protection due to its mechanism of action.

Propiedades

IUPAC Name |

5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.